molecular formula C12H10N2O4 B3022574 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-08-1

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3022574
CAS No.: 383136-08-1
M. Wt: 246.22 g/mol
InChI Key: LZFHPUYFYSICSO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pyrrole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyrrole ring.

Chemical Reactions Analysis

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The aldehyde group can form Schiff bases with primary amines, which may play a role in its biological activity.

Comparison with Similar Compounds

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

    2-Methoxy-5-nitrophenol: This compound shares the methoxy and nitro groups but lacks the pyrrole ring and aldehyde group.

    2-Methoxy-5-nitrobenzaldehyde: Similar to the title compound but without the pyrrole ring.

    1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde: Lacks the nitro group but has the methoxy group and pyrrole ring with an aldehyde group.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12-5-4-9(14(16)17)7-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFHPUYFYSICSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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